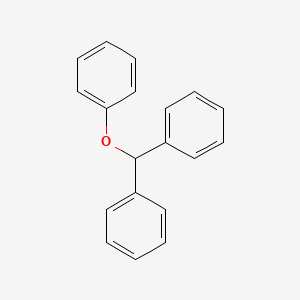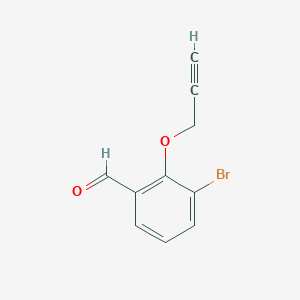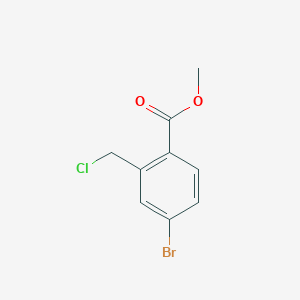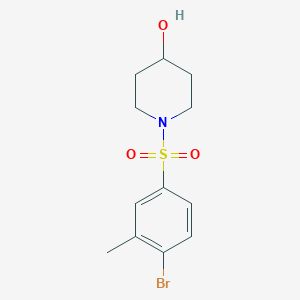
Diphenylmethyl phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylmethyl phenyl ether can be synthesized through several methods. One common method involves the reaction of diphenylmethanol with phenol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5CH(OH)C6H5+C6H5OH→C6H5CH(OC6H5)C6H5+H2O
Another method involves the Williamson ether synthesis, where diphenylmethyl chloride reacts with sodium phenoxide:
C6H5CH(Cl)C6H5+C6H5ONa→C6H5CH(OC6H5)C6H5+NaCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylmethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylmethyl phenyl ketone.
Reduction: It can be reduced to diphenylmethane and phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Diphenylmethyl phenyl ketone.
Reduction: Diphenylmethane and phenol.
Substitution: Nitro-diphenylmethyl phenyl ether and bromo-diphenylmethyl phenyl ether.
Aplicaciones Científicas De Investigación
Diphenylmethyl phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of diphenylmethyl phenyl ether involves its interaction with molecular targets through its ether linkage. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ether: Similar in structure but lacks the additional phenyl group.
Phenyl ether: Contains only one phenyl group attached to the ether oxygen.
Benzyl phenyl ether: Has a benzyl group instead of a diphenylmethyl group.
Uniqueness
Diphenylmethyl phenyl ether is unique due to its stability and the presence of three phenyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.
Propiedades
Número CAS |
4733-41-9 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
benzhydryloxybenzene |
InChI |
InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |
Clave InChI |
BIGLUPIBMMXMLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)




![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)

![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)

